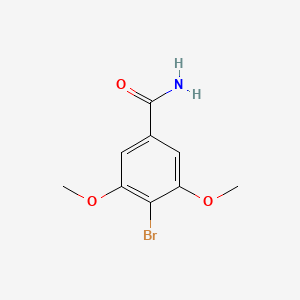

4-Bromo-3,5-dimethoxybenzamide

描述

4-Bromo-3,5-dimethoxybenzamide (CAS: Not explicitly listed in evidence; related derivatives in ) is a brominated aromatic amide featuring methoxy groups at the 3- and 5-positions of the benzene ring. Its structural framework—combining electron-donating methoxy groups and an electron-withdrawing bromine atom—confers unique reactivity and physicochemical properties, making it a versatile scaffold in medicinal chemistry .

属性

IUPAC Name |

4-bromo-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKQQRHOZQCRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethoxybenzamide typically involves the bromination of 3,5-dimethoxybenzoic acid followed by amidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The amidation step involves the reaction of the brominated intermediate with ammonia or an amine under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .

化学反应分析

Types of Reactions: 4-Bromo-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions include various substituted benzamides and their corresponding oxidized or reduced forms .

科学研究应用

4-Bromo-3,5-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel inhibitors for fibroblast growth factor receptor-1 (FGFR1), which is a target for cancer therapy.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a tool compound in studying the biological pathways involving FGFR1 and related proteins.

作用机制

The mechanism of action of 4-Bromo-3,5-dimethoxybenzamide involves its interaction with molecular targets such as FGFR1. The compound binds to the receptor, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms multiple hydrogen bonds with the receptor, enhancing its binding affinity .

相似化合物的比较

Substituent Variations: Methoxy, Hydroxy, and Methyl Groups

The substitution pattern on the benzene ring significantly influences the compound’s properties. Key analogs include:

Key Observations :

- Polarity : Hydroxy-substituted analogs (e.g., 4-bromo-3,5-dihydroxybenzamide) exhibit higher polarity due to hydrogen bonding, impacting solubility in aqueous media .

- Lipophilicity : Methyl groups (e.g., 4-bromo-3,5-dimethylbenzamide) increase logP values (~2.87) compared to methoxy derivatives, favoring membrane permeability .

- Reactivity : The aldehyde derivative (4-bromo-3,5-dimethoxybenzaldehyde) is more reactive in nucleophilic addition reactions due to the electron-deficient carbonyl group .

生物活性

4-Bromo-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : C10H12BrN2O3

- Molecular Weight : 299.12 g/mol

The presence of bromine and methoxy groups contributes to its unique properties and biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

- Bromination : Introduction of the bromine atom at the para position.

- Methoxylation : Addition of methoxy groups at the meta positions.

- Formation of Benzamide : Reaction with an appropriate amine to form the benzamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study focused on the compound's ability to inhibit fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in non-small cell lung cancer (NSCLC) .

- Inhibition Studies : The compound demonstrated significant inhibitory effects on several NSCLC cell lines with FGFR1 amplification:

- Cell Lines Tested : NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703.

- IC50 Values : Ranged from 1.25 µM to 2.31 µM across different cell lines.

The mechanism by which this compound exerts its effects includes:

- Cell Cycle Arrest : The compound induced G2 phase arrest in treated NSCLC cells.

- Induction of Apoptosis : It promoted apoptosis in a dose-dependent manner.

- Pathway Inhibition : Inhibition of downstream signaling pathways involving phosphorylation of FGFR1, PLCγ1, and ERK was observed .

Molecular Docking Studies

Molecular docking studies revealed that this compound binds to FGFR1 through multiple hydrogen bonds, suggesting a strong interaction that could be leveraged for therapeutic purposes .

Case Studies

Several case studies have documented the effectiveness of related compounds in preclinical models:

-

Study on NSCLC Models :

- Treatment with derivatives led to reduced tumor growth and enhanced apoptosis markers (cleaved caspase-3).

- Treatment regimens varied from daily to bi-weekly dosing based on tumor response.

- Combination Therapies :

Data Table

| Compound | Target | IC50 (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|---|

| This compound | FGFR1 | 1.25 - 2.31 | NCI-H520, NCI-H1581, NCI-H226 | Cell cycle arrest & apoptosis |

| C9 (related derivative) | FGFR1 | 1.36 - 2.14 | Various NSCLC lines | Inhibition of signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。